Cas no 152714-08-4 (3-(3-chlorophenyl)cyclobutan-1-one)
3-(3-chlorophenyl)cyclobutan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-Chlorophenyl)cyclobutanone
- 3-(3-chlorophenyl)cyclobutan-1-one
- SCHEMBL426338
- CGA71408
- MFCD11848452
- DB-330675
- 152714-08-4
- AS-43617
- EN300-43636
- F8889-8334
- AKOS016000674
- DTXSID30728967
- SY035090
- CS-0216457
-
- MDL: MFCD11848452
- Inchi: 1S/C10H9ClO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2
- InChI Key: MPIYPDUURJOKRP-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C1CC(C1)=O
Computed Properties
- Exact Mass: 180.0341926g/mol
- Monoisotopic Mass: 180.0341926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 17.1Ų
3-(3-chlorophenyl)cyclobutan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM201893-1g |
3-(3-chlorophenyl)cyclobutan-1-one |
152714-08-4 | 95% | 1g |
$499 | 2021-06-15 | |
| Alichem | A019116485-1g |
3-(3-Chlorophenyl)cyclobutanone |
152714-08-4 | 95% | 1g |
949.41 USD | 2021-06-16 | |
| TRC | C384913-10mg |
3-(3-Chlorophenyl)cyclobutanone |
152714-08-4 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C384913-50mg |
3-(3-Chlorophenyl)cyclobutanone |
152714-08-4 | 50mg |
$ 250.00 | 2022-06-06 | ||
| TRC | C384913-100mg |
3-(3-Chlorophenyl)cyclobutanone |
152714-08-4 | 100mg |
$ 365.00 | 2022-06-06 | ||
| abcr | AB481118-250 mg |
3-(3-Chlorophenyl)cyclobutanone; . |
152714-08-4 | 250mg |
€662.30 | 2023-06-15 | ||
| Chemenu | CM201893-1g |
3-(3-chlorophenyl)cyclobutan-1-one |
152714-08-4 | 95% | 1g |
$499 | 2023-03-07 | |
| Enamine | EN300-43636-0.05g |
3-(3-chlorophenyl)cyclobutan-1-one |
152714-08-4 | 95.0% | 0.05g |
$224.0 | 2025-02-20 | |
| Enamine | EN300-43636-0.1g |
3-(3-chlorophenyl)cyclobutan-1-one |
152714-08-4 | 95.0% | 0.1g |
$333.0 | 2025-02-20 | |
| Enamine | EN300-43636-0.25g |
3-(3-chlorophenyl)cyclobutan-1-one |
152714-08-4 | 95.0% | 0.25g |
$475.0 | 2025-02-20 |
3-(3-chlorophenyl)cyclobutan-1-one Suppliers
3-(3-chlorophenyl)cyclobutan-1-one Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 3-(3-chlorophenyl)cyclobutan-1-one
Introduction to 3-(3-chlorophenyl)cyclobutan-1-one (CAS No. 152714-08-4) and Its Emerging Applications in Chemical Biology
3-(3-chlorophenyl)cyclobutan-1-one, identified by the chemical identifier CAS No. 152714-08-4, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic ketone, featuring a cyclobutane ring substituted with a chlorophenyl group, has garnered attention due to its unique structural properties and potential biological activities. The compound’s molecular framework, characterized by its rigid cyclobutane core and electron-withdrawing chlorophenyl moiety, makes it a versatile scaffold for medicinal chemistry applications.
The structural motif of 3-(3-chlorophenyl)cyclobutan-1-one imparts distinct electronic and steric properties that influence its reactivity and interaction with biological targets. The cyclobutane ring, being a strained three-membered heterocycle, introduces conformational constraints that can modulate binding affinity and selectivity in drug design. Meanwhile, the chlorophenyl group enhances lipophilicity and potential metabolic stability, making it an attractive component in the development of bioactive molecules.
Recent advancements in computational chemistry and molecular modeling have enabled deeper insights into the pharmacophoric features of 3-(3-chlorophenyl)cyclobutan-1-one. Studies indicate that the compound exhibits promising interactions with various biological targets, including enzymes and receptors implicated in therapeutic pathways. For instance, preliminary computational analyses suggest that the cyclobutane ring may adopt specific conformations that favor binding to protein pockets, while the chlorophenyl group can engage in hydrophobic interactions or π-stacking with aromatic residues.
In the context of drug discovery, 3-(3-chlorophenyl)cyclobutan-1-one has been explored as a key intermediate in synthesizing novel pharmacological agents. Its incorporation into molecular libraries has led to the identification of derivatives with enhanced biological activity. Notably, researchers have reported the synthesis of analogs targeting neurological disorders, where modifications at the cyclobutane ring or chlorophenyl substituent have yielded compounds with improved efficacy and reduced toxicity profiles.
The compound’s potential extends beyond traditional pharmacological applications. Emerging research highlights its utility in materials science, particularly in designing functional polymers and organic electronic materials. The rigid cyclobutane core serves as a structural motif that enhances thermal stability and mechanical strength in polymer matrices, while the electron-withdrawing nature of the chlorophenyl group influences charge transport properties in organic semiconductors.
From a synthetic chemistry perspective, 3-(3-chlorophenyl)cyclobutan-1-one offers a rich platform for exploring novel reaction pathways and methodologies. Transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups at the cyclobutane ring or chlorophenyl substituent, expanding its synthetic versatility. Additionally, biocatalytic approaches have been investigated to achieve regioselective modifications under mild conditions, aligning with green chemistry principles.
The growing interest in 3-(3-chlorophenyl)cyclobutan-1-one underscores its significance as a building block in interdisciplinary research. Collaborative efforts between academia and industry are fostering innovative applications across pharmaceuticals, agrochemicals, and advanced materials. As computational tools continue to refine our understanding of molecular interactions, the potential of this compound is expected to expand further.
In conclusion,3-(3-chlorophenyl)cyclobutan-1-one (CAS No. 152714-08-4) represents a compelling example of how structural complexity can be leveraged to develop multifunctional compounds with broad applicability. Its unique combination of electronic and steric features positions it as a valuable asset in both academic research and industrial development. As new methodologies emerge and our understanding deepens,this compound will undoubtedly continue to inspire breakthroughs across multiple scientific disciplines.
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